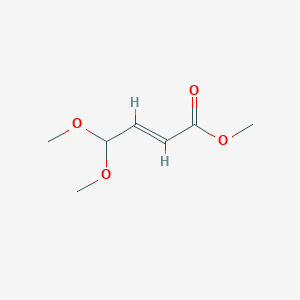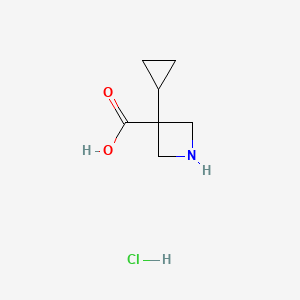![molecular formula C8H14ClN B13459128 1-Ethenyl-2-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B13459128.png)
1-Ethenyl-2-azabicyclo[3.1.1]heptane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethenyl-2-azabicyclo[311]heptane hydrochloride is a bicyclic compound with a nitrogen atom incorporated into its structureThe bicyclic framework provides a rigid structure that can mimic the spatial arrangement of other biologically active molecules, making it a valuable scaffold in the development of new pharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethenyl-2-azabicyclo[3.1.1]heptane hydrochloride typically involves the reduction of spirocyclic oxetanyl nitriles. One common method includes the use of sodium borohydride (NaBH4) and cobalt chloride (CoCl2) in methanol under reflux conditions . This method provides a scalable approach to produce the compound in significant quantities.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for yield and purity, are likely applied. The use of continuous flow reactors and other advanced techniques may also be employed to enhance production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
1-Ethenyl-2-azabicyclo[3.1.1]heptane hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: Reduction reactions can modify the nitrogen-containing ring structure.
Substitution: Substitution reactions can replace hydrogen atoms with other functional groups, altering the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated derivatives .
Wissenschaftliche Forschungsanwendungen
1-Ethenyl-2-azabicyclo[3.1.1]heptane hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s rigid structure makes it useful in probing biological systems and understanding molecular interactions.
Medicine: Its potential as a drug scaffold is being explored for developing new therapeutics, particularly in the field of antihistamines and other bioactive compounds.
Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 1-ethenyl-2-azabicyclo[3.1.1]heptane hydrochloride involves its interaction with specific molecular targets in biological systems. The rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, mimicking the spatial arrangement of natural substrates or ligands. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Azabicyclo[3.1.1]heptane: Similar in structure but lacks the ethenyl group.
2-Azabicyclo[2.2.1]heptane: Another bicyclic compound with a different ring system.
Bicyclo[3.1.1]heptane: A non-nitrogenous analog that serves as a bioisostere for meta-substituted benzenes
Uniqueness
1-Ethenyl-2-azabicyclo[3.1.1]heptane hydrochloride is unique due to its ethenyl group, which provides additional sites for chemical modification and enhances its potential as a versatile scaffold in drug design. The presence of the nitrogen atom also imparts distinct electronic properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C8H14ClN |
|---|---|
Molekulargewicht |
159.65 g/mol |
IUPAC-Name |
1-ethenyl-2-azabicyclo[3.1.1]heptane;hydrochloride |
InChI |
InChI=1S/C8H13N.ClH/c1-2-8-5-7(6-8)3-4-9-8;/h2,7,9H,1,3-6H2;1H |
InChI-Schlüssel |
VBGUWXAASZFBKJ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC12CC(C1)CCN2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Phenyl-7-thia-2,5-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),3,5,8,10-pentaene-11-carboxylic acid](/img/structure/B13459058.png)





![Ethyl 2-[(4-chloro-1,3-thiazol-2-yl)sulfanyl]acetate](/img/structure/B13459105.png)

![rac-(1R,2S,4S)-2-phenylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13459123.png)

![Methyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride](/img/structure/B13459137.png)

![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-3-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B13459154.png)
